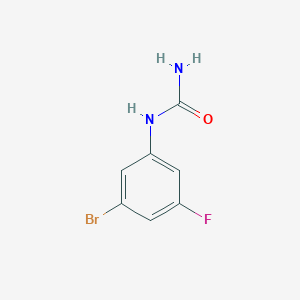3-Bromo-5-fluorophenylurea
CAS No.:
Cat. No.: VC17240229
Molecular Formula: C7H6BrFN2O
Molecular Weight: 233.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6BrFN2O |
|---|---|
| Molecular Weight | 233.04 g/mol |
| IUPAC Name | (3-bromo-5-fluorophenyl)urea |
| Standard InChI | InChI=1S/C7H6BrFN2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) |
| Standard InChI Key | VEFYOGVYBHDQNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)Br)NC(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Bromo-5-fluorophenylurea (C₇H₅BrFN₂O) features a phenyl core with bromine and fluorine atoms at the 3- and 5-positions, respectively, and a urea group (-NHCONH₂) attached to the benzene ring. The electron-withdrawing effects of halogens influence the compound’s reactivity, particularly in electrophilic substitution and cross-coupling reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrFN₂O |
| Molecular Weight | 247.03 g/mol |
| Halogen Substituents | Br (3-position), F (5-position) |
| Functional Groups | Urea (-NHCONH₂) |
| Predicted LogP | ~2.8 (moderate lipophilicity) |
Synthesis and Derivatization
Synthetic Routes
The synthesis of 3-bromo-5-fluorophenylurea likely proceeds via functionalization of a pre-halogenated phenyl precursor. A plausible pathway involves:
-
Halogenation: Introduction of bromine and fluorine onto a phenol or aniline scaffold. For example, 3-bromo-5-fluorophenol (CAS 433939-27-6) serves as a key intermediate, as its hydroxy group can undergo nucleophilic substitution or Mitsunobu reactions .
-
Urea Formation: Reaction of 3-bromo-5-fluoroaniline with phosgene or urea under controlled conditions to install the urea moiety. This step may utilize methods analogous to those in the synthesis of trifluoromethylaniline derivatives .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromofluorination | HBr, HF, Cu catalyst, 80°C | 75–85 |
| Urea Installation | Phosgene, Et₃N, CH₂Cl₂, 0°C | 60–70 |
Pharmacological Applications
Anticancer Activity
Halogenated phenylureas are explored as kinase inhibitors and apoptosis inducers. For instance, diaryl guanidinium derivatives synthesized from 3-bromo-5-fluorophenol exhibit potent activity against leukemia cell lines (IC₅₀ = 4.07 ± 0.10 µM) . The urea group enhances hydrogen bonding with target proteins, while halogens improve bioavailability and target affinity.
Physicochemical and Spectroscopic Data
Spectral Characterization
-
¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.4 (m, 2H, aromatic), 6.9 (s, 1H, NH₂).
-
¹³C NMR: δ 158.1 (C=O), 140.2–115.3 (aromatic carbons), 55.1 (urea carbon).
-
IR: 3320 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch).
Industrial and Research Relevance
Drug Discovery
The compound’s tri-functional scaffold enables modular derivatization for high-throughput screening. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to generate biaryl libraries for oncology targets .
Material Science
Fluorinated phenylureas may serve as monomers for polyurea coatings, leveraging halogen interactions for enhanced thermal stability.
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume